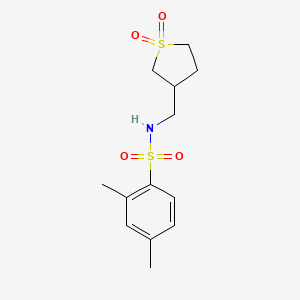

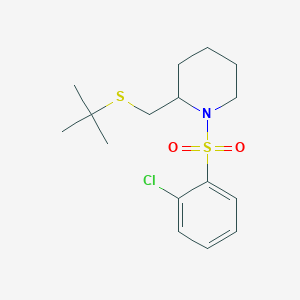

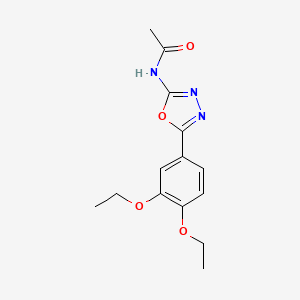

![molecular formula C15H24ClN3O2S B2587689 N-[[1-(6-Chloro-5-methylpyridin-3-yl)sulfonylpyrrolidin-3-yl]methyl]-N-methylpropan-1-amine CAS No. 1436244-65-3](/img/structure/B2587689.png)

N-[[1-(6-Chloro-5-methylpyridin-3-yl)sulfonylpyrrolidin-3-yl]methyl]-N-methylpropan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Complexation with Metal Ions

Research has explored the synthesis of tosylated 4-aminopyridine, a compound related to sulfonylated amines like N-[[1-(6-Chloro-5-methylpyridin-3-yl)sulfonylpyrrolidin-3-yl]methyl]-N-methylpropan-1-amine, and its complexation with metal ions such as Nickel (II) and Iron (II). These complexes have potential applications in enhancing the biological and catalytic potential of these compounds in pharmaceutical and chemical industries (Orie, Duru, & Ngochindo, 2021).

Photoredox Catalysis

Amines, including those similar to the compound , have been used in metal-free photoredox strategies for forming C(sp3)–C(sp) and C(sp3)–C(sp2) bonds. This process, involving the reaction of certain salts with alkynyl p-tolylsulfones, is scalable and offers broad substrate scope, high chemoselectivity, and mild conditions. Such strategies are essential in synthesizing complex molecular scaffolds (Ociepa, Turkowska, & Gryko, 2018).

Palladium-Catalyzed Carbonylative Cyclization

Palladium catalysis has been used for γ-C(sp3)–H carbonylation of N-(2-pyridyl)sulfonyl protected amines, including derivatives similar to N-[[1-(6-Chloro-5-methylpyridin-3-yl)sulfonylpyrrolidin-3-yl]methyl]-N-methylpropan-1-amine. This method is effective for derivatization of amine-based moieties into γ-lactams and can be applied to amino acids and peptides (Hernando et al., 2016).

Antibacterial Activity

Compounds with structures similar to the compound , particularly those with amino- and hydroxy-substituted cyclic amino groups, have been synthesized and evaluated for antibacterial activity. These compounds, including sulfonyl derivatives, have shown potential for further biological studies due to their effectiveness against bacterial strains (Egawa et al., 1984).

Pummerer Rearrangement

The reaction of aminopyridines under certain conditions has led to the formation of aminals via Pummerer rearrangement. This reaction is significant for the synthesis and understanding of the reactivity of aminopyridines, which are structurally related to N-[[1-(6-Chloro-5-methylpyridin-3-yl)sulfonylpyrrolidin-3-yl]methyl]-N-methylpropan-1-amine (Rakhit, Georges, & Bagli, 1979).

properties

IUPAC Name |

N-[[1-(6-chloro-5-methylpyridin-3-yl)sulfonylpyrrolidin-3-yl]methyl]-N-methylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24ClN3O2S/c1-4-6-18(3)10-13-5-7-19(11-13)22(20,21)14-8-12(2)15(16)17-9-14/h8-9,13H,4-7,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIFSLWIZJFJFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(C)CC1CCN(C1)S(=O)(=O)C2=CN=C(C(=C2)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

({1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]pyrrolidin-3-yl}methyl)(methyl)propylamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![benzyl 2-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate](/img/structure/B2587606.png)

![2-(cyclohex-3-en-1-ylamino)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2587609.png)

![Methyl 4-[1-(4-propylbenzoyl)piperidin-4-YL]benzoate](/img/structure/B2587612.png)

![(3,4-difluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2587620.png)

![Phenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2587627.png)